molecular formula C23H39NS B14380507 Pentadecyl N-methylbenzenecarboximidothioate CAS No. 89861-49-4

Pentadecyl N-methylbenzenecarboximidothioate

Katalognummer: B14380507
CAS-Nummer: 89861-49-4
Molekulargewicht: 361.6 g/mol
InChI-Schlüssel: MBRNTPHVNAABSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentadecyl N-methylbenzenecarboximidothioate is a chemical compound known for its unique structure and properties It is an ester derivative of benzenecarboximidothioic acid, featuring a long pentadecyl chain and a methyl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pentadecyl N-methylbenzenecarboximidothioate typically involves the reaction of benzenecarboximidothioic acid with pentadecyl alcohol in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Pentadecyl N-methylbenzenecarboximidothioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Pentadecyl N-methylbenzenecarboximidothioate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Pentadecyl N-methylbenzenecarboximidothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, its ability to form hydrogen bonds and hydrophobic interactions with proteins contributes to its bioactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Pentadecyl N-pentanoylalaninate
  • Pentadecyl N-pentanoylalaninate
  • Octyl 5-O-pentanoyl-1-thiopentofuranoside

Uniqueness

Pentadecyl N-methylbenzenecarboximidothioate stands out due to its specific ester linkage and the presence of both a long alkyl chain and a methyl group on the nitrogen atom. This unique structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields .

Eigenschaften

CAS-Nummer

89861-49-4

Molekularformel

C23H39NS

Molekulargewicht

361.6 g/mol

IUPAC-Name

pentadecyl N-methylbenzenecarboximidothioate

InChI

InChI=1S/C23H39NS/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-25-23(24-2)22-19-16-15-17-20-22/h15-17,19-20H,3-14,18,21H2,1-2H3

InChI-Schlüssel

MBRNTPHVNAABSS-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCSC(=NC)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.